![molecular formula C12H10BrNOS B1522550 1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 1248601-42-4](/img/structure/B1522550.png)
1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Descripción general
Descripción
The compound “1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one” belongs to a class of organic compounds known as bromoacetophenones . These are aromatic compounds containing a ketone substituted by a bromo group and a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bromoacetophenones can generally be synthesized from phenylacetylene using ammonium bromide .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-bromo-1-phenyl-ethanone, consists of a bromine atom attached to a carbon atom, which is double-bonded to an oxygen atom and single-bonded to another carbon atom . This carbon is part of a phenyl ring .Chemical Reactions Analysis
Bromoacetophenones can undergo various chemical reactions. For instance, they can react with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of bromoacetophenones can vary. For example, 2-bromo-1-phenyl-ethanone is a liquid at room temperature, with a density of 1.476 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Pharmaceutical Intermediates
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of nitrogen-containing heterocyclic compounds, which are often found in drugs with diverse therapeutic effects .
Agriculture: Development of Agrochemicals
In the agricultural sector, this compound’s derivatives could be explored for their potential use in creating new pesticides or herbicides. The bromine atom present in the compound provides an avenue for further halogenation, which is a common modification in the synthesis of agrochemicals .
Material Science: Creation of Novel Polymers
The thiazole ring in the compound’s structure is of interest in material science for the development of novel polymers. Thiazoles are known to impart rigidity and thermal stability to polymers, making them suitable for high-performance materials .
Environmental Science: Analytical Studies of Brominated Compounds
This compound can be used in environmental science to study the behavior of brominated organic compounds in the environment. Its stability and detectable properties make it a good candidate for tracing and understanding the environmental impact of similar compounds .
Analytical Chemistry: Chromatography and Spectroscopy Standards
In analytical chemistry, this compound could be used as a standard in chromatography and spectroscopy due to its unique spectral properties. It can help in calibrating instruments and validating methods for the detection of brominated molecules .
Biochemistry: Study of Enzyme Inhibition
The compound’s structure suggests potential biochemical applications, such as studying enzyme inhibition. Brominated aromatic ketones have been known to act as inhibitors for certain enzymes, which can be useful in understanding metabolic pathways and designing drugs .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
It is known that thiazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-[2-(2-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c1-7-11(8(2)15)16-12(14-7)9-5-3-4-6-10(9)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHKTKQSRMWGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-[2-(4-benzylpiperazino)ethoxy]benzenecarboxylate](/img/structure/B1522468.png)
![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)
![[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1522471.png)
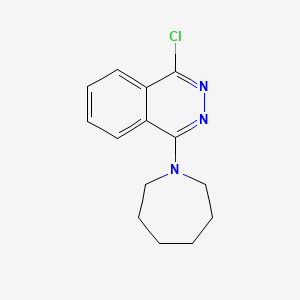
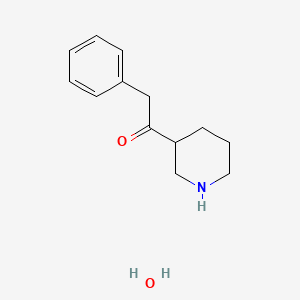
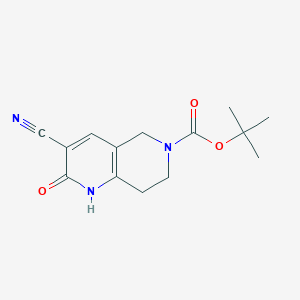
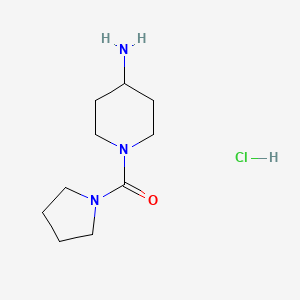
![tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1522483.png)
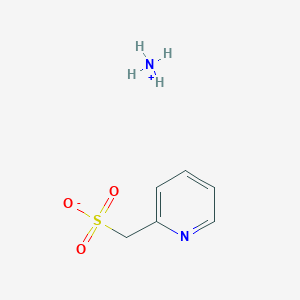
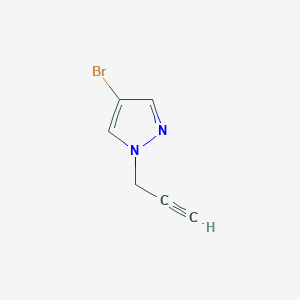

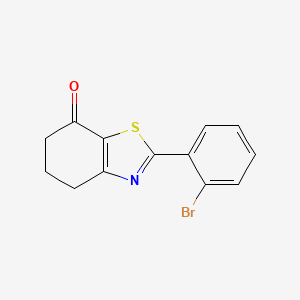
![3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid](/img/structure/B1522490.png)